![molecular formula C12H17ClF3N B1145846 Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride CAS No. 54779-55-4](/img/structure/B1145846.png)

Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride can be synthesized through various chemical reactions, involving the use of tris(2-chloroethyl)amine hydrochloride and reaction with salicylaldehyde to create new compounds. Such processes often result in the formation of hydrogels or other polymers that exhibit responsive properties to external stimuli like pH and temperature, as seen in the work by Karimi et al. (2018) on chitosan hydrogels Karimi et al., 2018.

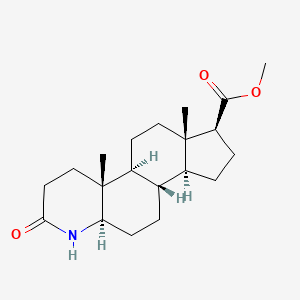

Molecular Structure Analysis

The molecular structure of Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride and related compounds can be characterized using various spectroscopic and diffractometric techniques. Vogt et al. (2013) detailed the polymorphic forms of a related compound, highlighting the challenges and methodologies in distinguishing and analyzing such structures Vogt et al., 2013.

Chemical Reactions and Properties

The reactivity of Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride with various reagents demonstrates its chemical versatility. For example, the reaction with primary amines under specific conditions can lead to the formation of new compounds, as discussed by Shipilovskikh et al. (2014) Shipilovskikh et al., 2014.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, are crucial for understanding the applications and handling of Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride. However, specific studies focusing solely on these properties were not identified in the current literature search.

Chemical Properties Analysis

The chemical properties, including reactivity with different chemical groups, stability under various conditions, and potential for forming derivatives or engaging in substitution reactions, are essential for the comprehensive understanding of Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride. The research by Sakamoto et al. (2006) on the versatility of certain groups for amine synthesis may provide insights into the chemical properties of related compounds Sakamoto et al., 2006.

科学的研究の応用

Synthesis and Characterization

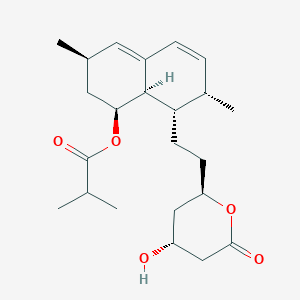

- Efficient Synthesis in Related Compounds : Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride is used in efficient synthetic methods for substances related to Cinacalcet Hydrochloride, such as various amine hydrochloride compounds, demonstrating its role in versatile synthetic processes (Lei et al., 2014).

Spectroscopic and Crystallographic Studies

Spectroscopic Characterization : This compound has been characterized using spectroscopic techniques in the context of cathinone derivatives, highlighting its utility in detailed chemical analysis and identification (Kuś et al., 2016).

Study of Polymorphism : It has been involved in studies exploring polymorphism in related pharmaceutical compounds, providing insights into the subtle structural differences and challenges in analytical characterization (Vogt et al., 2013).

Applications in Drug Development

Drug Delivery Research : This compound is utilized in the development of chitosan hydrogels for drug delivery, indicating its potential in enhancing drug solubility and sustained release (Karimi et al., 2018).

Development of Novel Compounds : It serves as a base compound for the synthesis of novel imidazo[1,2-a]pyrimidine compounds, showcasing its role in creating new pharmaceutical agents (Liu, 2013).

Antimicrobial and Antioxidant Agent Synthesis : This compound is involved in the synthesis of new 1,2,4-Triazole Schiff Base and amine derivatives, which have been shown to possess antimicrobial and antioxidant activities (Sokmen et al., 2014).

Bioconjugation Studies

- Mechanism of Amide Formation : Its related compound, 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC), is studied to understand the mechanism of amide formation in bioconjugation, relevant for applications in protein chemistry and drug development (Nakajima & Ikada, 1995).

将来の方向性

特性

IUPAC Name |

N-ethyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)8-10-4-6-11(7-5-10)12(13,14)15;/h4-7,9,16H,3,8H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUVGACNBMCHLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CC1=CC=C(C=C1)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(7α,12α)-7,12-Dihydroxy-3,24-dioxochol-4-en-24-yl]glycine](/img/no-structure.png)

![[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl] (2S,5S)-5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B1145771.png)